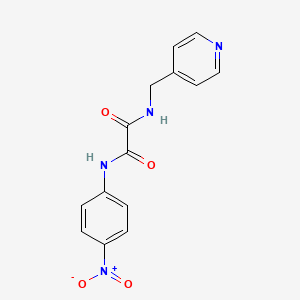
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenoxy group and a methoxy-nitrophenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Formation of 4-methoxy-2-nitroaniline: This involves nitration of 4-methoxyaniline using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling 2-bromophenol with 4-methoxy-2-nitroaniline in the presence of an acylating agent such as acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents on the phenoxy ring.
Reduction: Formation of 2-(2-bromophenoxy)-N-(4-methoxy-2-aminophenyl)acetamide.
Oxidation: Formation of 2-(2-bromophenoxy)-N-(4-hydroxy-2-nitrophenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the nitrophenyl group may undergo reduction to form reactive intermediates that can affect cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methoxy-2-nitrobenzene: Similar in structure but lacks the acetamide group.
4-Methoxy-2-nitroaniline: Similar in structure but lacks the bromophenoxy group.
2-Bromo-5-methoxybenzoic acid: Similar in structure but has a carboxylic acid group instead of the acetamide group.
Uniqueness
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its bromophenoxy and methoxy-nitrophenyl groups attached to an acetamide backbone. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5/c1-22-10-6-7-12(13(8-10)18(20)21)17-15(19)9-23-14-5-3-2-4-11(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKFVBALAHJFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-3-[(3-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B5159906.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
![methyl (4Z)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzenesulfonate](/img/structure/B5159928.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one](/img/structure/B5159935.png)


![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-benzyl-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5159945.png)
![methanesulfonic acid;12-methoxy-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B5159950.png)
![[2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate](/img/structure/B5159954.png)
![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-propoxybenzamide](/img/structure/B5159973.png)


